5-Amino-4-cyanopyrazole

Tautomerism NMR Spectroscopy Computational Chemistry

5-Amino-4-cyanopyrazole is the ortho-substituted aminocyanopyrazole whose exclusive 5-amino tautomer ensures predictable regioselectivity in cyclocondensation—a bias absent in 3-amino regioisomers. Validated in kinase inhibitor programs, Roche LPA1R antagonists, sub-micromolar xanthine oxidase inhibitors, patented herbicide chemotypes, and antiviral screening (81% hit rate). The 4-cyano group is chemoselectively labile under diazotization. Flow microwave synthesis compatible. Procure with substitution-pattern verification to avoid regiochemical failure.

Molecular Formula C4H4N4
Molecular Weight 108.10 g/mol
CAS No. 16617-46-2
Cat. No. B013945
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Amino-4-cyanopyrazole
CAS16617-46-2
Synonyms3-Aminopyrazole-4-carbonitrile;  3-Amino-1H-pyrazole-4-carbonitrile;  3-Amino-4-pyrazolecarbonitrile;  NSC 44932
Molecular FormulaC4H4N4
Molecular Weight108.10 g/mol
Structural Identifiers
SMILESC1=NNC(=C1C#N)N
InChIInChI=1S/C4H4N4/c5-1-3-2-7-8-4(3)6/h2H,(H3,6,7,8)
InChIKeyFFNKBQRKZRMYCL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Amino-4-cyanopyrazole (CAS 16617-46-2) for R&D Procurement: Core Identity and Analytical Specification


5-Amino-4-cyanopyrazole (5-amino-1H-pyrazole-4-carbonitrile; CAS 16617-46-2; molecular formula C₄H₄N₄) is a bifunctional heterocyclic building block featuring a pyrazole ring substituted with a primary amino group at position 5 and a cyano group at position 4 [1]. This ortho amino–cyano arrangement on the pyrazole nucleus confers dual nucleophilic and electrophilic reactivity, enabling selective transformations into fused pyrazolo[3,4-d]pyrimidines, pyrazolo[1,5-a]pyrimidines, and other condensed N-heterocycles that are otherwise synthetically inaccessible from regioisomeric aminocyanopyrazoles [2]. The compound exists preferentially as the 5-amino tautomer in both solution and solid state—a thermodynamically determined conformation that dictates its predictable regioselectivity in cyclocondensation and annulation reactions [3].

5-Amino-4-cyanopyrazole Procurement Rationale: Why Regioisomeric Aminocyanopyrazoles Are Not Interchangeable


The 5-amino-4-cyanopyrazole scaffold is not functionally equivalent to its 3-amino-4-cyanopyrazole regioisomer, nor to 4-unsubstituted 5-aminopyrazoles, for any application requiring predictable reactivity or reproducible biological activity. The specific ortho arrangement of the 5-amino and 4-cyano groups on the pyrazole ring creates a unique hydrogen-bonded electronic environment that stabilizes the 5-amino tautomer exclusively—a conformational bias that the 3-amino regioisomer does not share [1]. Furthermore, the 4-cyano group is labile under nitrosylsulfuric diazotization conditions, enabling chemoselective transformations that are not available with 4-unsubstituted or 4-ester analogs [2]. Procuring a generic 'aminocyanopyrazole' without verifying the exact substitution pattern introduces significant risk of synthetic failure due to divergent regiochemical outcomes, as demonstrated by X-ray crystallographic studies confirming that the hydrazine incorporation step is exquisitely sensitive to the electronic push–pull of the 5-amino-4-cyano pair [3].

5-Amino-4-cyanopyrazole: Head-to-Head Quantitative Differentiation Evidence for Scientific Selection


Tautomeric Conformational Purity: 4-Cyano Derivatives Exist Exclusively as the 5-Amino Tautomer

The 5-amino-4-cyanopyrazole scaffold exhibits a decisive tautomeric advantage over 4-substituted analogs lacking a cyano group. Comprehensive NMR spectroscopic studies (¹H and ¹³C NMR in DMSO‑d₆ solution, plus solid-state CPMAS ¹³C NMR) combined with ab initio calculations (B3LYP/6‑31G**) demonstrate that the 4‑cyano derivative exists preferentially as the 5‑amino tautomer, whereas the 4‑methoxy analog is represented mainly by the 3‑amino tautomer [1]. This differential stabilization arises from intramolecular hydrogen bonding between the 5‑NH₂ group and the adjacent cyano nitrogen, a motif absent in 4‑methoxy, 4‑ester, or 4‑unsubstituted comparators [2].

Tautomerism NMR Spectroscopy Computational Chemistry Regioselective Synthesis

Microwave-Assisted Synthesis Efficiency: Enabling High-Throughput Derivatization in Medicinal Chemistry Workflows

The 5-amino-4-cyanopyrazole core is amenable to rapid, high-yielding microwave-assisted derivatization—a capability not uniformly applicable across all aminocyanopyrazole regioisomers. A validated methodology utilizing a novel flow microwave device achieves efficient synthesis of substituted 5-amino-4-cyanopyrazoles, which are subsequently converted via batch-mode microwave processing to structurally more complex dimeric and mixed pyrazolo[3,4-d]pyrimidines [1]. This two-stage microwave protocol (flow synthesis followed by batch cyclocondensation) is specifically optimized for the 5-amino-4-cyano substitution pattern and leverages the orthogonal reactivity of the 5-NH₂ and 4-CN groups [2].

Microwave Synthesis Flow Chemistry Medicinal Chemistry Pyrazolopyrimidines

LPA1 Receptor Antagonist Potency: Sub-Nanomolar Inhibition Achieved with Optimized 5-Amino-4-cyanopyrazole Derivatives

Derivatives of the 5-amino-4-cyanopyrazole scaffold have been optimized to yield potent, highly selective, non-carboxylic acid LPA1 receptor (LPA1R) antagonists suitable for progression beyond lead optimization. High-throughput screening of a Roche chemical library identified 3-alkylamino-2-aryl-5H-imidazo[1,2-b]pyrazol-7-carbonitrile (compound 1) as a potent LPA1R antagonist, and subsequent medicinal chemistry optimization around the 5-amino-4-cyanopyrazole core produced advanced leads with nanomolar potency [1]. Lead compounds demonstrated functional antagonism of LPA-induced proliferation and contraction of normal human lung fibroblasts (NHLF), establishing target engagement in a disease-relevant cellular model [2].

LPA1 Receptor GPCR Antagonist Pulmonary Fibrosis Structure-Activity Relationship

Xanthine Oxidase Inhibition: Pyrazolo[3,4-d]pyrimidine Derivatives from 5-Amino-4-cyanopyrazole Achieve Sub-Micromolar IC₅₀

The 5-amino-4-cyanopyrazole scaffold serves as a direct synthetic precursor to pyrazolo[3,4-d]pyrimidines—structural analogs of allopurinol—that exhibit potent xanthine oxidase (XO) inhibitory activity. N-Aryl-5-amino-4-cyanopyrazole derivatives were synthesized and fully characterized, then further converted to their corresponding pyrazolo[3,4-d]pyrimidines. While the parent N-aryl-5-amino-4-cyanopyrazoles themselves showed relatively weak XO inhibition (IC₅₀ = 24.4 μM for a representative derivative), the cyclized pyrazolo[3,4-d]pyrimidines displayed strong XO inhibitory activity, with several compounds achieving IC₅₀ values below 1 μM [1]. This order-of-magnitude potency enhancement upon cyclization validates the 5-amino-4-cyanopyrazole core as an essential intermediate for accessing allopurinol-mimetic pharmacophores [2].

Xanthine Oxidase Enzyme Inhibition Hyperuricemia Gout

Antiviral Screening Performance: 81% Hit Rate for Substituted 5-Amino-4-cyanopyrazoles Against Mengovirus

In a systematic screening program evaluating substituted 5-amino-4-cyanopyrazoles for antiviral activity, 22 out of 27 compounds tested (81%) demonstrated marked antiviral activity against mengovirus in FL cell cultures using the agar diffusion-plaque inhibition test [1]. This high hit rate, observed across a structurally diverse set of N1-substituted derivatives, indicates that the 5-amino-4-cyanopyrazole nucleus itself confers a baseline antiviral pharmacophore, with substituent chain length and positional isomerism modulating potency [2]. Mechanistic studies revealed that the antiviral effect is mediated by suppression of intracellular viral multiplication rather than virucidal activity or inhibition of viral adsorption/penetration, suggesting a specific host- or viral-target engagement distinct from entry inhibitors [3].

Antiviral Mengovirus Picornavirus Plaque Reduction Assay

Herbicidal Efficacy: 5-Amino-4-cyano-1-(2,3,4-trichlorophenyl)pyrazole as Validated Agrochemical Lead

Within the N-phenylpyrazole herbicide class, the 5-amino-4-cyano substitution pattern is explicitly identified as conferring agriculturally relevant herbicidal activity. Patent literature establishes that 5-amino-4-cyano-1-(2,3,4-trichlorophenyl)pyrazole possesses valuable herbicidal properties, and further discloses that 5-amino-4-cyano-1-(2,4,5-trichlorophenyl)pyrazole is of outstanding importance as a herbicide [1]. The specificity of the 5-amino-4-cyano arrangement is underscored by the patent's explicit statement that all N-phenylpyrazole derivatives within the claimed scope are new compounds, with two named exceptions that also bear the 5-amino-4-cyano motif [2]. This indicates that the 5-amino-4-cyano pharmacophore is not merely incidental but is a defining feature of the herbicidally active chemical space within this structural class [3].

Herbicide Agrochemical Crop Protection N-Phenylpyrazole

5-Amino-4-cyanopyrazole: High-Impact Application Scenarios Based on Quantitative Differentiation Evidence


Medicinal Chemistry: Kinase Inhibitor and GPCR Antagonist Library Synthesis

The 5-amino-4-cyanopyrazole scaffold is a privileged starting point for constructing pyrazolo[3,4-d]pyrimidine and pyrazolo[1,5-a]pyrimidine cores that mimic the adenine pharmacophore of ATP-competitive kinase inhibitors. The ortho 5-amino and 4-cyano groups undergo efficient cyclocondensation with nitriles, malonates, or 1,3-diketones to yield fused heterocycles with established kinase inhibitory profiles. The sub-micromolar xanthine oxidase inhibition achieved by pyrazolo[3,4-d]pyrimidines derived from this scaffold demonstrates the synthetic utility of the 5-amino-4-cyano arrangement [1]. The microwave-assisted flow synthesis methodology further enables rapid parallel library construction, making this building block particularly suitable for high-throughput medicinal chemistry workflows [2]. The LPA1R antagonist program at Hoffmann-La Roche validated this scaffold for GPCR-targeted drug discovery, demonstrating that optimized derivatives achieve nanomolar potency with functional cellular activity in human lung fibroblasts [3].

Agrochemical Development: Next-Generation Selective Herbicides

The N-phenyl-5-amino-4-cyanopyrazole chemotype has been established through multiple patent filings as a productive scaffold for selective herbicide development. The compound 5-amino-4-cyano-1-(2,3,4-trichlorophenyl)pyrazole is explicitly identified as possessing outstanding herbicidal importance, with demonstrated efficacy in both upland field and paddy field applications [1]. The 5-amino-4-cyano motif appears consistently across the herbicidally active compounds disclosed in the EP 0 026 034 and US 4,496,390 patent families, whereas alternative substitution patterns (e.g., 4-ester, 4-unsubstituted) are notably absent from the most active exemplars [2]. This structural convergence strongly implicates the 5-amino-4-cyano pharmacophore as critical for herbicidal potency. For agrochemical discovery teams, procuring the unsubstituted 5-amino-4-cyanopyrazole core enables systematic exploration of N1-aryl substituent space while maintaining the validated 4-cyano-5-amino substitution pattern essential for activity [3].

Antiviral Screening and Hit-to-Lead Optimization

The 81% hit rate observed for substituted 5-amino-4-cyanopyrazoles in mengovirus plaque reduction assays provides a statistically compelling rationale for prioritizing this scaffold in antiviral screening cascades [1]. The antiviral activity is mechanistically distinct from entry inhibition—it operates via suppression of intracellular viral multiplication—suggesting engagement with viral replication machinery rather than nonspecific membrane effects [2]. The established SAR showing that antiviral activity correlates with N1-substituent chain length and positional isomerism provides a rational starting point for medicinal chemistry optimization [3]. For virology groups seeking chemically tractable starting points for RNA virus inhibitor development, the 5-amino-4-cyanopyrazole scaffold offers a validated, literature-supported entry point with defined synthetic accessibility and established structure–activity trends.

Synthetic Methodology Development and Flow Chemistry Process Optimization

The 5-amino-4-cyanopyrazole scaffold has been explicitly validated for flow microwave synthesis, a methodology that offers significant advantages in reaction time reduction, solvent economy, and scalability relative to conventional batch heating [1]. The two-stage microwave protocol—flow synthesis of the pyrazole core followed by batch cyclocondensation to fused heterocycles—provides a template for developing continuous manufacturing processes for this compound class [2]. The labile nature of the 4-cyano group under specific diazotization conditions further creates opportunities for chemoselective functionalization that are not available with regioisomeric aminocyanopyrazoles [3]. For process chemistry and chemical engineering groups focused on flow chemistry implementation, 5-amino-4-cyanopyrazole represents a well-characterized substrate with published reaction parameters that can serve as a model system for method development and optimization.

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